4-Chloro-6-(fluoromethyl)pyrimidine
Overview
Description
“4-Chloro-6-(fluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H4ClFN2 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered aromatic heterocyclic ring structure similar to pyridine but with two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidines can be synthesized through various methods . For instance, one method involves heating the 4-chloro starting material at elevated temperatures with an alkylamine . The 4-chloro group of pyrrolo[2,3-d]pyrimidines serves as a leaving group for a variety of nucleophilic substitutions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with a chlorine atom attached at the 4th position and a fluoromethyl group attached at the 6th position . The structure of pyrimidine derivatives can be analyzed using techniques such as elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 146.55 g/mol . More specific properties such as boiling point, melting point, and solubility were not found.
Mechanism of Action
Target of Action
4-Chloro-6-(fluoromethyl)pyrimidine is a synthetic pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This inhibitory response results in a significant reduction in inflammation . The presence of a chlorine atom on position-2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is necessary for a good effect .
Biochemical Pathways
The affected biochemical pathways involve the signaling pathways of the inflammatory mediators mentioned above . The compound’s action leads to a decrease in the production of these mediators, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of inflammatory mediators, leading to a reduction in inflammation . This can result in relief from symptoms in conditions where inflammation plays a key role .
Safety and Hazards
“4-Chloro-6-(fluoromethyl)pyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines can be considered important intermediates for the preparation of previously unknown disubstituted 1H-pyrazolo[3,4-d]pyrimidines .
Properties
IUPAC Name |
4-chloro-6-(fluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-1-4(2-7)8-3-9-5/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCZLFMPOUMCIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652859 | |
Record name | 4-Chloro-6-(fluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092289-36-5 | |
Record name | 4-Chloro-6-(fluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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